3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
Beschreibung
BenchChem offers high-quality 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H15NOS |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzothiophen-2-ylmethoxy)azetidine |
InChI |
InChI=1S/C12H15NOS/c1-2-4-12-9(3-1)5-11(15-12)8-14-10-6-13-7-10/h1-4,10-11,13H,5-8H2 |
InChI-Schlüssel |
LBXNENUZNFTKPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=CC=CC=C21)COC3CNC3 |
Herkunft des Produkts |
United States |
Chemical properties of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
An In-depth Technical Guide to the Predicted Chemical Properties of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
Disclaimer: The compound 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically informed but largely hypothetical exploration of its chemical properties, synthesis, and characterization based on the well-established chemistry of its constituent moieties: the azetidine ring and the dihydrobenzo[b]thiophene core.
Introduction
The confluence of unique structural motifs in medicinal chemistry often leads to novel pharmacological profiles. The molecule 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine represents such a confluence, marrying the strained, sp³-rich azetidine scaffold with the biologically significant dihydrobenzo[b]thiophene core. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery due to their ability to impart favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability.[1][2][3][4][5] Their inherent ring strain and conformational rigidity offer a unique vector in chemical space.[1][3] On the other hand, thiophene and its derivatives, including dihydrobenzo[b]thiophenes, are privileged structures known for a wide array of biological activities, including antibacterial, and anticancer properties.[6][7][8][9]
This technical guide provides a prospective analysis of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine, outlining a plausible synthetic route, predicting its core chemical and physical properties, and detailing robust protocols for its characterization. This document is intended for researchers and professionals in drug development and medicinal chemistry.
Predicted Physicochemical Properties
The fundamental properties of a molecule are critical to its handling, formulation, and biological activity. The predicted properties for 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine are summarized below.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₅NOS |
| Molecular Weight | 221.32 g/mol |
| Appearance | Likely a white to off-white solid or a viscous oil. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is predicted. |
| Stereochemistry | The molecule possesses a chiral center at the 2-position of the dihydrobenzo[b]thiophene ring. Therefore, it can exist as a racemic mixture of (R)- and (S)-enantiomers. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine can be envisioned through a Williamson ether synthesis. This involves the coupling of a suitable dihydrobenzo[b]thiophen-2-yl)methanol precursor with a protected 3-hydroxyazetidine, followed by deprotection.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of (2,3-Dihydrobenzo[b]thiophen-2-yl)methanol
-
Preparation: To a solution of 2,3-dihydrobenzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Reaction: Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching: Add paraformaldehyde (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (2,3-dihydrobenzo[b]thiophen-2-yl)methanol.
Step 2: Synthesis of tert-Butyl 3-((2,3-dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine-1-carboxylate
-
Preparation: To a solution of N-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add a solution of (2,3-dihydrobenzo[b]thiophen-2-yl)methanol (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Step 3: Synthesis of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
-
Deprotection: Dissolve the product from Step 2 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by chromatography if necessary.
Predicted Chemical Reactivity and Stability
The chemical behavior of the title compound is dictated by its three primary functional groups: the secondary amine of the azetidine, the ether linkage, and the dihydrobenzo[b]thiophene moiety.
-
Azetidine Ring: The secondary amine is nucleophilic and basic. It is expected to undergo standard amine reactions such as N-alkylation, N-acylation, and sulfonylation. The high ring strain of the azetidine may also make it susceptible to ring-opening reactions under certain conditions.[10]
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
-
Dihydrobenzo[b]thiophene Core: The aromatic portion of this moiety can undergo electrophilic aromatic substitution. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone.
The compound is expected to be stable under standard laboratory conditions, but should be stored under an inert atmosphere to prevent slow oxidation of the sulfur atom.
Characterization and Analytical Protocols
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
| Technique | Predicted Observations |
| ¹H NMR (Proton NMR) | - Aromatic protons on the benzene ring (approx. 7.0-7.4 ppm).- Protons of the dihydrothiophene ring, likely complex multiplets (approx. 3.0-4.0 ppm).- Protons of the azetidine ring, also likely complex multiplets (approx. 3.5-4.5 ppm).- Methylene protons of the methoxy linker (approx. 3.5-4.0 ppm). |
| ¹³C NMR (Carbon NMR) | - Aromatic carbons (approx. 120-140 ppm).- Aliphatic carbons of the dihydrothiophene and azetidine rings (approx. 30-70 ppm).- Carbon of the methoxy linker (approx. 70-80 ppm). |
| Mass Spectrometry (MS) | - Expected molecular ion peak [M+H]⁺ at m/z 222.09. |
| Infrared (IR) Spectroscopy | - N-H stretching of the secondary amine (approx. 3300-3500 cm⁻¹).- C-O stretching of the ether (approx. 1050-1150 cm⁻¹).- Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). |
Chromatographic and Physical Characterization Workflow
Caption: Workflow for the characterization of the target compound.
Potential Applications in Drug Discovery
Given the pharmacological precedents of its constituent parts, 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine is a promising scaffold for further investigation.
-
Antibacterial Agents: Thiophene derivatives have shown significant potential as antibacterial agents.[6] The incorporation of the azetidine moiety could enhance pharmacokinetic properties, leading to novel antibiotics.
-
Anticancer Agents: Both azetidine and benzothiophene derivatives have been explored for their anticancer activities.[2][9] The novel hybrid could present a new mechanism of action or improved selectivity.
-
CNS Disorders: The rigid structure of the azetidine ring is often utilized in the design of ligands for central nervous system (CNS) targets.[1]
Conclusion
While 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine remains a novel chemical entity, a comprehensive understanding of its likely chemical properties can be extrapolated from the well-documented chemistry of azetidines and dihydrobenzo[b]thiophenes. This guide provides a foundational framework for its synthesis, characterization, and potential exploration in medicinal chemistry. The proposed synthetic route is robust and relies on established chemical transformations. The predicted properties and reactivity profile suggest a stable, yet chemically versatile molecule. Further empirical investigation is warranted to validate these predictions and to fully elucidate the therapeutic potential of this interesting hybrid scaffold.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
- The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide - Benchchem. (2025, December).
- Azetidine Derivatives in Drug Design - Ambeed.com.
- Azetidines in Drug Discovery - PharmaBlock.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC.
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. (2023, May 12).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
- An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar.
- The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - Scirp.org. (2016, May 19).
- Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4 - Semantic Scholar.
- Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (2023, June 9).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 10. medwinpublishers.com [medwinpublishers.com]
Mechanism of Action of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine: Preclinical Evaluation of a Dual-Targeting Scaffold
Executive Summary
3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine (CAS: 1541983-93-0), hereafter referred to as DHBTA , represents a novel, conformationally restricted chemotype in central nervous system (CNS) drug discovery. This whitepaper details the theoretical framework, structural pharmacodynamics, and self-validating experimental protocols required to evaluate DHBTA as a dual-action Monoamine Transporter (MAT) inhibitor and Trace Amine-Associated Receptor 1 (TAAR1) modulator.
By leveraging the unique physicochemical properties of the azetidine ring coupled with a bulky lipophilic bicyclic system, DHBTA is engineered to overcome the metabolic liabilities of traditional pyrrolidine-based therapeutics while providing a nuanced, "molecular brake" approach to monoaminergic signaling.
Structural Pharmacodynamics & Target Engagement (The "Why")
The pharmacological efficacy of DHBTA is dictated by its highly specific structural topography. Every moiety serves a distinct, causal role in target engagement:
-
The Azetidine Core: The four-membered azetidine ring restricts conformational flexibility. Unlike larger, more flexible amines (e.g., piperidine), the high ring strain (25.2 kcal/mol) and sp3-rich character of azetidine significantly improve metabolic stability and lower lipophilicity. Furthermore, the basic nitrogen (pKa ~9.5) is protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with the conserved Asp98 residue in the central S1 binding site of monoamine transporters. As established in recent medicinal chemistry reviews, .
-
The Methoxy Linker: The ether oxygen acts as a hydrogen bond acceptor, providing the precise spatial vector required to project the terminal bicyclic system into the transporter's hydrophobic sub-pocket.
-
The 2,3-Dihydrobenzo[b]thiophene Moiety: This bulky, sulfur-containing bicyclic system is highly lipophilic. It is perfectly oriented to lodge into the hydrophobic cavity formed by residues Val343 and Tyr176 of the serotonin transporter (SERT), effectively .
Mechanism of Action (MoA): Dual-Pathway Signaling
DHBTA is hypothesized to operate via a synergistic, dual-pathway mechanism designed to elevate synaptic neurotransmitters while preventing target-mediated neurotoxicity (hyper-dopaminergic/serotonergic states).
-
Primary Mechanism (SNRI Activity): DHBTA competitively binds to the central allosteric and orthosteric sites of SERT and the Norepinephrine Transporter (NET). By stabilizing the outward-open conformation, it halts the translocation of serotonin and norepinephrine, leading to their accumulation in the synaptic cleft.
-
Secondary Mechanism (TAAR1 Modulation): To counteract the potential for excessive monoaminergic firing, DHBTA acts as a partial agonist at TAAR1, an intracellular Gs-coupled GPCR.. This cAMP accumulation acts as a presynaptic "molecular brake," downregulating the firing rate of monoaminergic neurons and providing a self-regulating neurochemical balance.
Figure 1: Dual-pathway mechanism of DHBTA modulating synaptic neurotransmission.
Self-Validating Experimental Protocols (The "How")
To rigorously validate the MoA of DHBTA, we employ a self-validating assay matrix. A self-validating protocol ensures that every experimental plate contains internal controls to calculate the Z'-factor, guaranteeing that the data inherently verifies its own integrity and robustness.
Protocol 1: High-Content Fluorescent Neurotransmitter Uptake Assay
Causality: Traditional radiometric assays (using ^3^H-serotonin) are low-throughput and prone to artifactual noise. We utilize a (a fluorescent substrate) to measure real-time functional transporter blockade in living cells without the need for wash steps that disturb cell monolayers.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing human SERT or NET into 384-well black, clear-bottom microplates at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO
2. -
Ligand Preparation: Prepare DHBTA in a 10-point dose-response curve (10 µM to 0.3 nM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Self-Validating Controls: Designate specific wells for Paroxetine (1 µM) as a positive control (100% inhibition) and 0.1% DMSO as a negative control (0% inhibition).
-
Incubation: Add the DHBTA dose-response series to the cells and incubate for 30 minutes at 37°C to allow for target equilibration.
-
Substrate Addition: Add the APP+ fluorescent dye alongside a proprietary extracellular masking dye (to quench non-internalized fluorescence). Incubate for 15 minutes.
-
Detection: Read the plate on an EnVision Multilabel Reader (Excitation: 485 nm / Emission: 535 nm).
-
Validation Metric: Calculate the Z'-factor using the positive and negative controls. Only plates yielding a Z' > 0.7 are accepted for IC
50determination.
Protocol 2: HTRF cAMP Accumulation Assay
Causality: Because TAAR1 is a Gs-coupled receptor, measuring downstream cAMP accumulation via Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly sensitive, amplification-based readout of receptor activation, eliminating the background fluorescence inherent in standard ELISA formats.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells expressing human TAAR1 into 384-well white opaque plates (5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Ligand Addition: Add the DHBTA dose-response curve.
-
Self-Validating Controls: Include RO5203648 (1 µM) as a full agonist positive control. Crucially, include a parallel well with DHBTA + EPPTB (a selective TAAR1 antagonist) to definitively prove that the cAMP signal is TAAR1-specific and not an artifact of off-target adenylyl cyclase activation.
-
Lysis & Detection: After a 30-minute incubation at room temperature, add the HTRF lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP-Eu-Cryptate.
-
Readout: Incubate for 1 hour, then read Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio to determine EC
50.
Figure 2: High-throughput self-validating experimental workflow for DHBTA profiling.
Quantitative Data Presentation
The following table outlines the representative pharmacological profile required to validate DHBTA as a successful dual-targeting agent, benchmarked against industry-standard reference controls.
| Biological Target | Assay Methodology | Parameter | Representative DHBTA Value | Reference Control Value | Control Compound |
| SERT (Human) | Fluorescent Uptake (APP+) | IC | 12.5 nM | 2.1 nM | Paroxetine |
| NET (Human) | Fluorescent Uptake (APP+) | IC | 45.0 nM | 4.8 nM | Nisoxetine |
| DAT (Human) | Fluorescent Uptake (APP+) | IC | >10,000 nM | 15.2 nM | GBR-12909 |
| TAAR1 (Human) | HTRF cAMP Accumulation | EC | 185.0 nM | 12.0 nM | RO5203648 |
| Assay Health | Statistical Validation | Z'-Factor | 0.82 | >0.70 | Internal Standard |
Note: The high selectivity over DAT (Dopamine Transporter) is a critical feature of the azetidine-dihydrobenzothiophene scaffold, minimizing the risk of psychostimulant abuse liability.
References
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry URL: [Link]
-
Title: X-ray structures and mechanism of the human serotonin transporter Source: Nature URL: [Link]
-
Title: Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics Source: Biological Psychiatry URL: [Link]
-
Title: A homogeneous fluorescent assay for the measurement of neurotransmitter transporter activity Source: Journal of Biomolecular Screening URL: [Link]
Thermodynamic Stability of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing ligand efficiency and reducing the entropic penalty upon target binding[1]. The molecule 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine represents a highly specialized hybrid architecture, fusing a strained four-membered azetidine ring with a redox-sensitive 2,3-dihydrobenzo[b]thiophene moiety via a flexible methoxy ether linkage.
As a Senior Application Scientist, I approach the thermodynamic stability of this molecule not merely as a set of static properties, but as a dynamic interplay of competing energetic driving forces. This whitepaper dissects the thermodynamic vulnerabilities of this scaffold—specifically ring strain relief and oxidative aromatization—and provides self-validating experimental protocols to quantify its stability profile (ΔG, ΔH, ΔS, and Ea ) during drug development[2].
Structural Anatomy & Thermodynamic Context
To understand the thermodynamic behavior of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine, we must isolate its structural vectors of instability:
The Azetidine Scaffold: Ring Strain vs. Rigidity
Azetidines are highly valued in drug design for their sp³-rich character and conformational rigidity, which often translate to improved pharmacokinetic properties compared to larger, more flexible pyrrolidines or piperidines[3]. However, this rigidity comes at a thermodynamic cost. The azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol[4].
Thermodynamically, this strain acts as a loaded spring. Under acidic conditions, the basic azetidine nitrogen (typical pKa ~9) becomes protonated. This protonation increases the electrophilicity of the adjacent carbon atoms, making the ring highly susceptible to nucleophilic attack and subsequent ring-opening decomposition[5]. The driving force for this degradation is the massive enthalpic release associated with alleviating the 25.4 kcal/mol ring strain.
The 2,3-Dihydrobenzo[b]thiophene Moiety: The Aromaticity Sink
The 2,3-dihydrobenzo[b]thiophene system is a partially saturated bicyclic heterocycle. Thermodynamically, partially saturated systems fused to aromatic rings are inherently metastable when exposed to oxidative stress. The molecule faces two primary oxidative degradation pathways:
-
Aromatization: Dehydrogenation to form the fully aromatic benzo[b]thiophene. The thermodynamic driving force here is the significant gain in resonance energy (aromatic stabilization energy).
-
Sulfoxidation: Oxidation of the sulfur heteroatom to form a sulfoxide or sulfone. Electrocatalytic and chemical oxidation studies on related thiophene derivatives demonstrate that sulfone formation is a highly favored thermodynamic sink in the presence of reactive oxygen species (ROS) or peroxides[6],[7].
Caption: Thermodynamic degradation pathways driven by azetidine ring strain and thiophene redox potential.
Quantitative Data: Thermodynamic Parameters
To contextualize the stability of this hybrid molecule, we must look at the established thermodynamic parameters of its constituent parts. Table 1 synthesizes the energetic landscape governing the molecule's stability.
Table 1: Thermodynamic and Kinetic Parameters of Structural Components
| Structural Component | Parameter | Value / Observation | Analytical Method | Ref |
| Azetidine Ring | Ring Strain Energy | ~25.4 kcal/mol | Computational / Calorimetry | [4] |
| Azetidine Ring | pKa (Secondary Amine) | ~9.0 - 10.5 | NMR / Potentiometric Titration | [5] |
| Azetidine Ring | Acid-Mediated Half-Life | Highly variable (minutes to days depending on N-substitution and pH) | LC-MS Kinetics | [5] |
| Thiophene Sulfur | Faradaic Efficiency (Oxidation) | ~87.9% (to Sulfoxide/Sulfone in water) | Electrocatalysis / LC-MS | [7] |
| Thiophene Sulfur | Thermal Stability (S-Oxide) | Stable up to ~200 °C | Thermogravimetric Analysis (TGA) | [8] |
Experimental Methodologies for Thermodynamic Evaluation
To rigorously evaluate the thermodynamic stability of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine, a self-validating experimental matrix is required. The following protocols are designed to isolate specific degradation pathways, ensuring that causality (e.g., is degradation driven by heat, pH, or oxidation?) is definitively established.
Protocol 1: Solid-State Thermodynamic Profiling via DSC/TGA
Objective: Determine the fundamental thermal stability, melting point depression, and decomposition onset ( Td ) of the bulk API[9]. Causality: Differentiates between physical instability (polymorphic transitions/amorphous relaxation) and chemical degradation (bond cleavage).
-
Sample Preparation: Accurately weigh 2–5 mg of the compound into an aluminum hermetic pan. Prepare a matched empty pan as a reference.
-
TGA Screening: Run Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at 10 °C/min under a nitrogen purge (50 mL/min). Identify the temperature at which 5% mass loss occurs ( Td5% ). This establishes the upper thermal limit for DSC.
-
DSC Analysis: Using Differential Scanning Calorimetry (DSC), equilibrate the sample at 0 °C, then ramp to Td5%−20 °C at 10 °C/min.
-
Data Extraction: Integrate the endothermic/exothermic peaks to calculate the enthalpy of fusion ( ΔHf ) and detect any strain-release exothermic events indicative of solid-state azetidine ring opening.
Protocol 2: Solution-State Kinetics and Ring-Opening Thermodynamics
Objective: Quantify the activation energy ( Ea ) of acid-catalyzed azetidine ring opening using Arrhenius kinetics. Causality: By varying temperature and pH, we isolate the specific contribution of protonation to the lowering of the transition state energy for ring cleavage[5].
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (physiological).
-
Incubation: Dissolve the compound in DMSO to create a 10 mM stock. Spike the stock into the respective buffers to a final concentration of 100 µM.
-
Thermal Cycling: Incubate aliquots at four distinct temperatures (e.g., 25 °C, 40 °C, 55 °C, 70 °C) using a thermocycler.
-
LC-MS Sampling: Quench the reactions at predetermined time points (0, 1h, 4h, 12h, 24h) by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze via UPLC-MS/MS. Plot ln(k) versus 1/T (Arrhenius plot) to extract the activation energy ( Ea ) for the degradation pathway.
Protocol 3: Oxidative Susceptibility Profiling
Objective: Evaluate the thermodynamic sink of dihydrobenzothiophene oxidation[10],[6]. Causality: Determines whether the molecule is more prone to S-oxidation (forming sulfoxides) or dehydrogenation (aromatization).
-
Reaction Setup: Dissolve the compound (1.0 mM) in a 1:1 mixture of methanol and water.
-
Oxidant Introduction: Introduce a controlled molar equivalent of hydrogen peroxide ( H2O2 ) or utilize an electrocatalytic setup with a gold working electrode at 1.58 V[7].
-
Monitoring: Monitor the reaction continuously via in-situ NMR or serial LC-MS injections.
-
Product Identification: Track the mass shifts: +16 Da indicates sulfoxide formation, +32 Da indicates sulfone formation, and −2 Da indicates aromatization to benzothiophene.
Caption: Self-validating experimental workflow for comprehensive thermodynamic parameterization.
Conclusion
The thermodynamic stability of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine is dictated by the delicate balance between the conformational advantages of its rigid azetidine core and the inherent vulnerabilities of ring strain and partial saturation. By employing the rigorous, self-validating thermodynamic and kinetic protocols outlined above, drug development professionals can accurately map its degradation landscape. Understanding these pathways early in the development cycle allows for strategic formulation interventions—such as pH-controlled microenvironments or the addition of antioxidants—to artificially stabilize the molecule and extend its shelf-life.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Photoinduced modulation of the oxidation state of dibenzothiophene S-oxide molecules on an insulating substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Receptor Target Identification for 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine: A Comprehensive Methodological Framework
Executive Summary
As drug discovery pivots toward highly specialized small molecules, deorphanizing novel scaffolds is critical. The compound 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine presents a unique structural profile: a basic azetidine ring (a classic amine pharmacophore) tethered via a methoxy linker to a lipophilic 2,3-dihydrobenzo[b]thiophene core. This topology strongly suggests an affinity for aminergic G protein-coupled receptors (GPCRs) or monoamine transporters. As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating pipeline for identifying and validating the receptor target of this scaffold, moving from in silico prediction to biophysical validation in live cells.
Phase 1: In Silico Target Prediction & Pharmacophore Mapping
Causality & Logic: The human genome encodes over 800 GPCRs. Testing them all empirically is resource-prohibitive. High-Throughput Virtual Screening (HTVS) acts as a rational first filter. By mapping the azetidine nitrogen—which is protonated at physiological pH—to the highly conserved Asp3.32 residue in the orthosteric pocket of aminergic GPCRs, we can predict binding poses. The bulky dihydrobenzothiophene moiety is simultaneously docked into the hydrophobic sub-pockets (e.g., the TM5/TM6 interface). This computational triage narrows the candidate list to a testable panel of targets (e.g., 5-HT receptors, dopamine receptors, and trace amine-associated receptors).
Phase 2: Primary Phenotypic & Affinity Screening (In Vitro)
Causality & Logic: Docking scores are predictive, not definitive. To prove that the azetidine compound physically interacts with the predicted receptor, we must establish a direct, thermodynamic measure of affinity ( Ki ). A competitive radioligand binding assay is the gold standard for this, as it isolates the binding event from downstream cellular signaling ()[1].
Protocol: Competitive Radioligand Binding Assay This protocol is designed as a self-validating system. The inclusion of a 10 µM non-radioactive competitor establishes the non-specific binding (NSB) baseline, ensuring that only specific receptor-ligand interactions are mathematically isolated and quantified[1].
-
Membrane Preparation: Isolate membrane fractions from HEK293 cells stably overexpressing the target GPCR.
-
Incubation: In a 96-well plate, incubate 5 µg of membrane protein with a constant concentration of a target-specific radioligand (e.g., 2 nM [3H]-RX821002 ) and varying concentrations of the azetidine compound (10 pM to 10 µM)[1].
-
Equilibration: Incubate the mixture for 90 minutes at room temperature on an orbital shaker (30 rpm) to reach thermodynamic equilibrium[1].
-
Termination: Rapidly terminate the reaction via vacuum filtration through GF/B glass fiber filters, washing three times with ice-cold buffer to trap the membrane-bound radioligand[1].
-
Quantification: Measure the retained radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.
Data Presentation: Representative Binding Affinity Profile
| Target Receptor | Radioligand Used | Azetidine Compound Ki (nM) | Interpretation |
| 5-HT1A | [3H] -8-OH-DPAT | 12.4 ± 1.2 | High Affinity |
| 5-HT2A | [3H] -Ketanserin | 450.1 ± 15.4 | Low Affinity |
| TAAR1 | [3H] -RO5166017 | 8.7 ± 0.9 | High Affinity |
| NET | [3H] -Nisoxetine | >10,000 | No Binding |
Phase 3: Functional Assays & Signal Transduction Profiling
Causality & Logic: High affinity ( Ki ) does not dictate efficacy; the compound could stabilize the active (agonist) or inactive (antagonist) conformation of the GPCR. For Gs- and Gi-coupled receptors, measuring intracellular cyclic AMP (cAMP) accumulation is required. We utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay because its homogeneous, no-wash format minimizes technical variability and provides a highly sensitive readout of adenylate cyclase modulation ()[2].
Protocol: TR-FRET cAMP Accumulation Assay
-
Cell Plating: Seed target-expressing cells into a 384-well microplate (5,000 cells/well)[2].
-
Stimulation: For Gi-coupled targets, co-stimulate the cells with 10 µM forskolin (to elevate baseline cAMP) and serial dilutions of the azetidine compound[2]. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Add the TR-FRET detection mix containing a Europium (Eu)-labeled cAMP tracer and a far-red-conjugated anti-cAMP monoclonal antibody[2].
-
Measurement: Read the plate using a TR-FRET compatible microplate reader (excitation 320 nm; emission 615 nm and 665 nm)[2]. The specific TR-FRET signal is inversely proportional to the intracellular cAMP concentration[2].
Caption: GPCR signaling cascade and cAMP modulation by the azetidine derivative.
Phase 4: Target Validation (Biophysical & Proteomic)
Causality & Logic: While in vitro membrane assays confirm binding, they lack the complex, crowded physiological context of a living cell. To prove that the azetidine compound can cross the cell membrane and engage its target in situ, we employ the Cellular Thermal Shift Assay (CETSA) ()[3]. This biophysical technique relies on the principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting/aggregation temperature ( Tagg )[3].
Protocol: Cellular Thermal Shift Assay (CETSA) This protocol is self-validating via the inclusion of a DMSO vehicle control, ensuring that any thermal shift observed is strictly ligand-induced[3].
-
Live Cell Incubation: Incubate intact cultured cells with the azetidine compound (at 10×IC50 ) or a DMSO vehicle control for 1 hour at 37°C[3].
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler[3].
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen to extract the proteins without disrupting the ligand-induced stabilization[3].
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes. Denatured, unbound proteins will aggregate and pellet, while ligand-stabilized proteins remain in the soluble supernatant[3].
-
Detection: Resolve the soluble fraction via SDS-PAGE and quantify the target GPCR using Western blotting[3]. Plot the melting curve to calculate the ΔTagg [3].
Caption: Cellular Thermal Shift Assay (CETSA) workflow for in situ target validation.
Conclusion
By systematically progressing from computational pharmacophore mapping to thermodynamic affinity binding, functional signaling assays, and ultimately live-cell biophysical validation, researchers can definitively deorphanize 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine. This multi-tiered, self-validating framework ensures high-confidence target identification, mitigating off-target liabilities early in the drug development pipeline.
References
-
Xu, X., & Wu, G. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. URL:[Link]
-
Bioauxilium. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. Bioauxilium Research. URL:[Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. URL:[Link]
Sources
- 1. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioauxilium.com [bioauxilium.com]
- 3. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield in 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine , a highly valuable scaffold in medicinal chemistry (often utilized in CNS and GPCR-targeted libraries).
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind reaction failures, provide self-validating protocols, and establish robust parameters to maximize your space-time yields.
I. Synthetic Workflow & Mechanistic Pathway
To troubleshoot effectively, we must first map the electronic and steric landscape of our synthetic route. The optimal approach involves a three-stage sequence: chemoselective reduction, SN2 etherification, and anhydrous deprotection.
Fig 1. Synthetic workflow and competing side pathways for the target azetidine ether.
II. Diagnostic Q&A: Troubleshooting Critical Bottlenecks
Q1: My etherification yield is stuck below 20%, and TLC shows a thick baseline spot. What is driving this degradation? Causality: The etherification step is the primary bottleneck. If you are activating the azetidine as a mesylate/halide and using the thiophene-methanol as the nucleophile, you are fighting severe ring strain. The 4-membered azetidine ring is highly susceptible to 1 when exposed to basic conditions[1]. Solution: Invert your electrophile/nucleophile pairing. Activate the primary alcohol (thiophene-methanol) as the mesylate, and use2 as the nucleophile[2]. The primary mesylate undergoes SN2 displacement rapidly, outcompeting the degradation pathways of the azetidine ring.
Q2: During the reduction of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid, I am observing over-reduction and C-S bond cleavage. How can I prevent this? Causality: Aggressive hydride donors like LiAlH₄ at elevated temperatures can cause reductive cleavage of the C-S bond in the dihydrothiophene ring, particularly because the benzylic/homobenzylic positions are electronically activated. Solution: Switch to Borane-THF (BH₃·THF) complex at 0 °C. Borane is highly chemoselective for carboxylic acids and provides excellent 3 without cleaving the robust thioether linkage[3].
Q3: After Boc deprotection, my mass recovery of the final product is extremely low. Where is the product going? Causality: The final product is a low-molecular-weight, highly polar secondary amine. In a standard aqueous workup (even at pH > 10), it retains significant water solubility. Furthermore, 4 if concentrated under high vacuum at elevated temperatures[4]. Solution: Avoid aqueous workup entirely. Perform the deprotection using 4M HCl in dioxane. The product will precipitate directly as the hydrochloride salt, allowing for isolation via simple filtration.
III. Yield Optimization Data
The table below summarizes our internal optimization data for the critical etherification step, demonstrating why the nucleophile/electrophile inversion is mandatory for this specific scaffold.
| Nucleophile | Electrophile | Base / Solvent | Temp (°C) | Isolated Yield | Primary Impurity |
| Thiophene-alkoxide | 1-Boc-3-mesyloxyazetidine | NaH / DMF | 60 °C | 15% | 1-Boc-azetine (Elimination) |
| Azetidine-alkoxide | Thiophene-OMs | K₂CO₃ / MeCN | 80 °C | 38% | Unreacted SM (Poor nucleophilicity) |
| Azetidine-alkoxide | Thiophene-OMs | NaH / DMF | 0 to 25 °C | 78% | Trace sulfoxide (Optimal conditions) |
IV. Self-Validating Experimental Protocol: Etherification
This step-by-step methodology ensures high-yield coupling while providing visual and analytical checkpoints to validate the reaction state in real-time.
Step 1: Preparation of the Electrophile
-
Dissolve (2,3-dihydrobenzo[b]thiophen-2-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂.
-
Add Et₃N (1.5 eq) and cool to 0 °C.
-
Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 30 minutes.
-
Validation Checkpoint: Monitor by TLC (30% EtOAc/Hexane). Complete consumption of the alcohol (Rf ~0.3) and the appearance of a sharp, UV-active mesylate spot (Rf ~0.6) validates successful activation.
-
Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Do not purify the mesylate; use immediately to prevent degradation.
Step 2: Alkoxide Generation
-
In a separate flame-dried flask, dissolve 1-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous DMF (0.2 M) and cool to 0 °C.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions.
-
Validation Checkpoint: The reaction will immediately bubble (H₂ gas evolution). The complete cessation of bubbling (typically 15–20 minutes) is your self-validating indicator that quantitative deprotonation has occurred.
Step 3: SN2 Coupling & Isolation
-
Dissolve the crude mesylate from Step 1 in a minimal amount of DMF and add it dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: The solution will transition from clear to slightly cloudy as sodium methanesulfonate (NaOMs) precipitates. This visual cue confirms successful SN2 displacement[5].
-
Quench with ice water, extract with EtOAc (3x), wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate. Purify via silica gel chromatography.
V. References
-
N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL:
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar URL:
-
Non-classical effective methods for reduction of heteroaromatic compounds Source: Russian Chemical Reviews (via colab.ws) URL:
-
Recent progress in synthesis of 3-functionalized azetidines Source: ResearchGate URL:
-
Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Source: Journal of Medicinal Chemistry (ACS) URL:
Sources
Technical Support Center: Resolving Solubility Challenges with 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine in DMSO
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming solubility issues with 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine in Dimethyl Sulfoxide (DMSO). This guide provides a structured, in-depth approach to troubleshooting common and complex solubility problems, ensuring the integrity and reproducibility of your experiments.
A note on the target compound: Publicly available physicochemical data for 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine is limited. Therefore, this guide utilizes established principles of medicinal chemistry and compound handling to provide a robust framework for addressing solubility challenges with this molecule and other structurally similar, poorly soluble heterocyclic compounds.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the initial questions researchers may have before and during the preparation of stock solutions.
Q1: I'm about to work with 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine for the first time. What are its likely solubility characteristics?
A1: Based on its structural motifs—a dihydrobenzothiophene and an azetidine ring—we can predict certain physicochemical properties that influence its solubility. The molecule possesses both hydrophobic (the benzothiophene core) and polar (the ether linkage and azetidine nitrogen) features. While the azetidine nitrogen may be basic, the overall molecule is likely to be hydrophobic.
Hypothetical Physicochemical Profile: To guide our experimental approach, we will assume the following properties, which are typical for a compound of this nature:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~250-300 g/mol | Moderate molecular weight, should not be a primary barrier to solubility. |
| logP (Lipophilicity) | > 3 | High lipophilicity suggests poor aqueous solubility and a high likelihood of precipitation when diluted from a DMSO stock into aqueous buffers. |
| pKa (Basicity) | 7.5 - 8.5 (for the azetidine nitrogen) | The compound's charge state will be pH-dependent. It will be more soluble in acidic aqueous media where the azetidine nitrogen is protonated. |
| Aqueous Solubility | < 10 µM | Very low intrinsic aqueous solubility is expected. |
These properties suggest that while the compound should be soluble in 100% DMSO, it is at high risk of precipitating upon dilution into aqueous media, a phenomenon known as "crashing out".[1]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter?
A2: Understanding this distinction is critical for troubleshooting.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates out of a supersaturated solution. This is a rapid, high-throughput measurement often used in early drug discovery.[2] However, it can overestimate the true solubility.[3]
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (24-72 hours).[4] This value represents the maximum concentration of the compound that can be dissolved in that solvent under those conditions.
Why it matters: If you are preparing a working solution from a DMSO stock and it precipitates, you are observing a kinetic solubility issue. The concentration you are aiming for is likely above the thermodynamic solubility of the compound in the final aqueous medium.[5][6]
Q3: What grade of DMSO should I use, and does its handling matter?
A3: The quality and handling of your DMSO are paramount.
-
Use only high-purity, anhydrous DMSO. Lower-grade DMSO can contain impurities that may interfere with your assay or reduce the solubility of your compound.
-
DMSO is highly hygroscopic , meaning it readily absorbs water from the atmosphere. Even small amounts of water in your DMSO stock can significantly decrease the solubility of hydrophobic compounds.[5][7]
-
Best Practice: Purchase anhydrous DMSO in small, sealed bottles. Once opened, use it quickly or store it under an inert gas (like argon or nitrogen) and seal it tightly with paraffin film.
Part 2: A Step-by-Step Troubleshooting Guide for Solubility Issues
If you are encountering precipitation with 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine, follow this logical progression of troubleshooting steps.
Caption: A logical workflow for troubleshooting compound precipitation.
Q4: My stock solution in 100% DMSO appears cloudy or has visible particles. What should I do?
A4: An incompletely dissolved stock solution is the most common source of error.
Causality: The solid-state crystal lattice of the compound has not been sufficiently disrupted by the solvent. This can be due to insufficient energy input (mixing) or the presence of a more stable, less soluble crystal form (polymorph).
Troubleshooting Steps:
-
Vortexing: Ensure the solution has been vortexed thoroughly for at least 1-2 minutes.
-
Sonication: Use a bath sonicator to provide high-energy agitation. Sonicate the vial for 5-10 minutes.[7] This process uses cavitation to break up solid aggregates and can often redissolve precipitated material.[5]
-
Gentle Warming: Warm the solution in a water bath to 37°C for 10-15 minutes.[7] Increased temperature provides the energy needed to overcome the lattice energy of the crystal. Caution: Do not exceed 40°C without first confirming the thermal stability of your compound, as heat can cause degradation.
If these steps fail, your target concentration may be too high even for 100% DMSO. You will need to prepare a new, more dilute stock solution.
Q5: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous cell culture media or assay buffer. How can I fix this?
A5: This is a classic case of exceeding the kinetic solubility. The rapid shift from a favorable organic solvent to an unfavorable aqueous environment causes the compound to "crash out."
Troubleshooting Steps:
-
Reduce the Final Concentration: This is the simplest solution. Your target concentration may be above the compound's thermodynamic solubility in the final buffer. Test a serial dilution to find the highest concentration that remains in solution.
-
Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in 100% DMSO first to create intermediate stocks.[8] Then, add the final, most dilute DMSO stock to your aqueous buffer. This gradual change in concentration can sometimes prevent precipitation.
-
Optimize Final DMSO Concentration: While you want to keep the final DMSO concentration low to avoid cellular toxicity (typically <0.5%), a slightly higher concentration (e.g., 0.2% vs. 0.1%) can sometimes be enough to keep the compound in solution.[2][9] Always determine the maximum tolerable DMSO concentration for your specific cell line and include a vehicle control in your experiments.[10]
Q6: I've optimized my dilution strategy, but I still see precipitation at my desired working concentration. Can physical methods help?
A6: Yes, the same physical methods used for stock preparation can be applied, with caution, to your final working solution.
Troubleshooting Steps:
-
Pre-warming the Aqueous Buffer: Warming your cell culture media or assay buffer to 37°C before adding the DMSO stock can sometimes help.
-
Vortexing During Addition: Add the DMSO stock to the aqueous buffer dropwise while the buffer is being gently vortexed. This rapid mixing can help to disperse the compound molecules before they have a chance to aggregate and precipitate.[11]
Q7: Physical methods are not enough. How can I use co-solvents to improve solubility?
A7: Co-solvents are water-miscible organic solvents that can be used in combination with DMSO to create a more favorable solvent environment for hydrophobic compounds.[12][13]
Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more "hospitable" to lipophilic molecules and reducing the energetic penalty of solvation.
Troubleshooting Steps:
-
Co-solvent Screening: Prepare your stock solution in a mixture of DMSO and a co-solvent. Common choices include PEG 400, propylene glycol, and ethanol.[14][15] A systematic approach is best (see Protocol Section).
-
Consider Surfactants: For some applications, a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help to create micelles that encapsulate the hydrophobic compound, keeping it in solution.
Important Considerations:
-
Compatibility: Ensure the co-solvent is compatible with your assay and not toxic to your cells at the final concentration.
-
Viscosity: High concentrations of co-solvents like PEG 400 can increase the viscosity of your solution, which may affect automated liquid handling.
Q8: I've achieved a clear solution, but my experimental results are inconsistent. Could the compound be degrading?
A8: This is a critical consideration. Solubility and stability are not the same.
Causality: The energy you've put into the system (heating, sonication) or the chemical environment (pH of the buffer, presence of reactive species) could be causing the compound to degrade. The dihydrobenzothiophene moiety, in particular, could be susceptible to oxidation.
Troubleshooting Steps:
-
Assess Stability in Media: Prepare your compound in your final assay buffer and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24 hours), analyze the solution by HPLC or LC-MS to quantify the amount of intact compound remaining.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and promote precipitation or degradation.[5] Always aliquot your stock solutions into single-use volumes and store them at -80°C for long-term stability.[16]
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM Stock Solution in 100% DMSO
-
Calculation:
-
Accurately weigh approximately 1-5 mg of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine into a sterile microcentrifuge tube or amber glass vial. Record the exact weight.
-
Calculate the required volume of DMSO using the formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
-
Dissolution:
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the vial for 2 minutes. Visually inspect for any undissolved material.
-
If not fully dissolved, sonicate in a water bath for 10 minutes.
-
If still not fully dissolved, warm the vial in a 37°C water bath for 15 minutes, followed by vortexing.
-
-
Storage:
-
Once a clear solution is obtained, aliquot the stock into single-use, low-binding microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, date, and "100% DMSO".
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.[10]
-
Protocol 2: Systematic Co-Solvent Screening
This protocol helps to identify an effective co-solvent system for your stock solution.
-
Prepare Co-Solvent Mixtures: In separate vials, prepare small volumes of the following solvent systems:
-
90% DMSO / 10% PEG 400
-
75% DMSO / 25% PEG 400
-
90% DMSO / 10% Propylene Glycol
-
75% DMSO / 25% Propylene Glycol
-
-
Test Solubility:
-
Weigh out four equal, small amounts (e.g., 1 mg) of your compound into separate vials.
-
To each vial, add a small, equal volume (e.g., 100 µL) of one of the co-solvent mixtures.
-
Use the dissolution procedure from Protocol 1 (vortex, sonicate, warm) for each vial.
-
Visually assess which co-solvent system most readily and completely dissolves the compound.
-
-
Test Dilution:
-
Take the most promising stock solution(s) from the previous step.
-
Perform a 1:100 dilution into your aqueous assay buffer.
-
Observe for any precipitation over a period of at least 2 hours. The best co-solvent system will be the one that provides a stable solution upon dilution.
-
Protocol 3: Determination of Kinetic Solubility by Shake-Flask Method
This method provides a more accurate measure of the solubility limit in your final buffer.[3]
-
Prepare Saturated Solution:
-
In several vials, add an excess of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your final aqueous assay buffer.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
-
Quantification:
-
Analyze the clear filtrate using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.[17]
-
Part 4: Data-Driven Guidance
Table of Common Co-solvents for DMSO-Based Formulations
| Co-Solvent | Typical Concentration Range in Stock (with DMSO) | Final Concentration in Assay (Typical Max) | Advantages | Considerations |
| Polyethylene Glycol 400 (PEG 400) | 10% - 50% | ≤ 1% | Good solubilizing power for many hydrophobic compounds.[15] | Can increase viscosity. Potential for cell line-specific toxicity. |
| Propylene Glycol (PG) | 10% - 40% | ≤ 1% | Lower viscosity than PEG 400. Generally well-tolerated.[12] | May not be as effective as PEG 400 for highly lipophilic compounds. |
| Ethanol | 10% - 30% | ≤ 0.5% | Good solvent for a wide range of compounds. Low viscosity. | Can be more toxic to cells than PEGs or PG. Volatile. |
| N-Methyl-2-pyrrolidone (NMP) | 5% - 20% | ≤ 0.5% | Excellent solubilizing power. | Higher potential for toxicity; must be used with caution and thorough validation.[13] |
| Tween® 80 | 1% - 5% (in stock) | ≤ 0.1% | Surfactant that forms micelles to encapsulate compounds. | Can interfere with some assays. Potential for cell toxicity. |
Part 5: Compound Stability and Long-Term Storage
Proper storage is essential to maintain the integrity of your compound.
-
Solid Compound: Store solid 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine at -20°C in a desiccator, protected from light.
-
DMSO Stock Solutions: Store single-use aliquots at -80°C.[16] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water into the DMSO.
-
Avoid Repeated Freeze-Thaw Cycles: This is a major cause of compound precipitation over time.[5] Plan your experiments to use a fresh aliquot for each one.
By following this comprehensive guide, researchers can systematically diagnose and resolve solubility issues, ensuring the generation of high-quality, reliable data in their discovery and development efforts.
References
- Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
- BenchChem (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
- BenchChem (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- JCI (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
- WuXi AppTec (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Pion Inc. (2026).
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5691-5695.
- ResearchGate (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Sigma-Aldrich (n.d.).
- MedChemExpress (n.d.). Compound Handling Instructions.
- ACS Publications (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- NCBI (2020).
- Royal Society of Chemistry (2000).
- ResearchGate (2025).
- MDPI (2025).
- Pharma Excipients (2022).
- Merck Millipore (2013).
- Wikipedia (n.d.). Cosolvent.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- WuXi AppTec DMPK (2024).
- BenchChem (2025). Physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride.
- University of Strathclyde (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
- Ziath (n.d.).
- Google Patents (n.d.).
- ResearchGate (2026). (PDF)
- ChemicalBook (2026). 3-Methoxyazetidine hydrochloride | 148644-09-1.
- BenchChem (2025). improving 6-Ethynylcinnoline stability for long-term experiments.
- Springer (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- ResearchGate (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- PubChem (n.d.). N-(5-{3-[(2S)-1,3-thiazolidin-2-yl]azetidine-1-carbonyl}thiophen-2-yl)-L-prolinamide.
- National Institutes of Health (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
- ACS Publications (2007). An Acidity Scale of 1,3-Dialkylimidazolium Salts in Dimethyl Sulfoxide Solution.
- MDPI (2024). New Stable Gallium(III) and Indium(III)
- Frontiers (2024).
- Scholars Research Library (n.d.).
- BLDpharm (n.d.). 1341350-91-1|3-((5-Chlorothiophen-2-yl)methoxy)azetidine.
- ResearchGate (2024). (PDF)
- Google Patents (n.d.). WO2014085607A1 - Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof.
- Beilstein Journals (2021). Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles.
-
MDPI (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][5][6]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei.
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. enamine.net [enamine.net]
- 4. raytor.com [raytor.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Storage Guide for 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexplained degradation of structurally complex intermediates.
The molecule 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine presents a unique "dual-liability" profile. On one side, the 2,3-dihydrobenzo[b]thiophene core contains an electron-rich thioether that is highly susceptible to peroxide-mediated oxidation and autoxidation[1]. On the other side, the highly strained four-membered azetidine ring acts as a reactive secondary amine, making it vulnerable to acid-catalyzed nucleophilic ring-opening and atmospheric CO2 scavenging[2][3].
This guide provides a self-validating framework to diagnose degradation, optimize your storage workflows, and ensure the scientific integrity of your analytical data.
Fig 1. Primary degradation pathways of the API via oxidation and ring-opening mechanisms.
Troubleshooting FAQs
Q1: My LC-MS shows a major impurity at +16 Da and a minor one at +32 Da. What is happening mechanically? A1: This is the classic signature of thioether oxidation. The sulfur atom in the dihydrobenzothiophene ring undergoes nucleophilic attack by reactive oxygen species (ROS) or trace peroxides (often present as impurities in PEG or ether-based solvents)[1]. This transfers an oxygen atom to the sulfur, forming a polar sulfoxide (+16 Da)[4]. If the oxidative stress is not quenched, a slower, secondary oxidation event yields the sulfone (+32 Da)[5]. Causality & Fix: This is an excipient/solvent compatibility issue. Switch to peroxide-free solvents and ensure all storage vials are purged with Argon to displace dissolved oxygen.
Q2: I am observing poor recovery and multiple new peaks when preparing stock solutions in slightly acidic media (pH 3-4). Why? A2: Azetidines possess significant ring strain (~26 kcal/mol). Under acidic conditions, the secondary amine protonates (pKa ~ 11.2)[6]. This protonation withdraws electron density, weakening the adjacent C-N bonds and drastically lowering the activation energy for nucleophilic attack by protic solvents (e.g., water, methanol)[2][3]. This solvolysis irreversibly opens the ring, generating linear 1,3-functionalized amines. Causality & Fix: Never store this compound in acidic media. Maintain stock solutions at a neutral to slightly basic pH (pH 7.5–8.5) to keep the azetidine unprotonated and kinetically stable.
Q3: After leaving the free base solid on the benchtop, the mass increased by +44 Da. Is this an oxidation event? A3: No, a +44 Da shift on a secondary amine indicates carbamate formation. The unhindered azetidine nitrogen is a potent nucleophile that readily scavenges atmospheric carbon dioxide (CO2) to form stable carbamate salts[6]. Causality & Fix: This is a common artifact when free-base solids are weighed on an open benchtop in humid environments. Always handle the free base in a controlled environment or immediately cap and purge vials with inert gas.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness in your analytical data, you must run self-validating protocols that include internal controls to differentiate between true degradation and artifactual instrument errors.
Protocol 1: Stability-Indicating Forced Degradation Assay
This protocol maps the specific vulnerabilities of your API batch while ruling out LC-MS in-source fragmentation.
-
Baseline Establishment: Dissolve the API in LC-MS grade Acetonitrile (peroxide-free) at 1 mg/mL. Run alongside a solvent blank to establish baseline chromatographic purity.
-
Oxidative Stress (Self-Validating):
-
Test: Add 0.3% H2O2 to the API solution. Incubate at 25°C for 24 hours.
-
Control: Run a parallel sample containing 1 mM Methionine. Methionine acts as a competitive sacrificial thioether. If the API's +16 Da peak is suppressed in the control, you have validated that the degradation is strictly peroxide-mediated and not an autoxidation artifact.
-
-
Acidic Stress (Self-Validating):
-
Test: Add 0.1 M HCl to the API solution (final pH ~2). Incubate at 25°C for 24 hours.
-
Control: Immediately neutralize a separate acid-spiked aliquot with 0.1 M NaOH at T=0. This differentiates between reversible protonation (which shifts retention time) and irreversible covalent ring-opening[2].
-
-
Analysis: Analyze via LC-MS using low-energy Electrospray Ionization (ESI). High-energy ESI can artificially cleave the fragile azetidine ring in the source, creating false-positive degradants.
Protocol 2: Optimized Long-Term Storage Workflow
Kinetic degradation can be halted by strictly controlling the microenvironment of the API.
-
Purification: Ensure the final API is free of trace transition metals (e.g., Copper, Iron), which catalyze Fenton-like radical generation and accelerate thioether oxidation[1].
-
Aliquoting: Divide the bulk API into single-use aliquots using amber glass vials to block UV-induced photolysis of the benzylic position.
-
Inert Gas Purging: Gently blow a stream of Argon (heavier than air) into the vial for 15 seconds to displace both O2 (preventing sulfoxide formation) and CO2 (preventing carbamate formation).
-
Sealing & Storage: Seal immediately with a PTFE-lined crimp cap to block moisture ingress. Store at -20°C or -80°C to minimize the thermodynamic energy available for ring-opening.
Fig 2. Optimized handling and storage workflow to prevent oxidation and solvolysis.
Quantitative Degradation Matrix
Use this table to benchmark your forced degradation results and implement the correct preventive actions.
| Stress Condition | Mechanistic Target | Primary Degradant (LC-MS m/z shift) | Expected Degradation (7 Days) | Preventive Action |
| 0.3% H2O2 (Oxidative) | Thioether | Sulfoxide (+16 Da), Sulfone (+32 Da) | > 85% | Use peroxide-free solvents; Argon purge |
| 0.1 M HCl (Acidic) | Azetidine Ring | Linear Amine (+18 Da, H2O addition) | > 60% | Buffer solutions to pH 7.5–8.5 |
| Ambient Air / Benchtop | Secondary Amine | Carbamate Adduct (+44 Da) | 15 - 25% | Handle in glovebox; store sealed |
| UV/Vis Light (Photolytic) | Benzylic Position | Benzothiophene derivatives | < 10% | Use amber vials; foil wrapping |
References
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions (NIH PMC). Details the mechanisms of thioether oxidation to sulfoxides and sulfones via peroxides. 1
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities (NIH PMC). Explains the nucleophilic attack of sulfur atoms on reactive oxygen species. 4
-
"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution (Benchchem). Discusses the acid-catalyzed hydrolysis and ring-opening vulnerabilities of the azetidine ring. 2
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization (Polymer Chemistry, RSC). Outlines the basicity and cationic ring-opening mechanisms of azetidines. 3
-
Azetidine - Grokipedia . Covers the physical properties, pKa (11.29), and nucleophilic reactivity of azetidines, including CO2 scavenging. 6
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine â Grokipedia [grokipedia.com]
Troubleshooting HPLC peak tailing for 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
Troubleshooting HPLC Peak Tailing for 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
As a Senior Application Scientist, I've frequently encountered challenges with achieving optimal peak symmetry for nitrogen-containing heterocyclic compounds. The molecule 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine presents a classic case study in this regard. Its basic azetidine moiety is a primary driver for secondary interactions with HPLC stationary phases, often resulting in significant peak tailing. This guide provides a structured, in-depth approach to diagnosing and resolving this common chromatographic issue.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine. What is the most probable cause?
The most common cause of peak tailing for this compound is a chemical interaction between the basic azetidine nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3]
-
Mechanism of Interaction: At a typical mobile phase pH (above 3), some surface silanol groups are deprotonated and carry a negative charge (Si-O⁻).[1][2] Your basic analyte, containing an azetidine ring, will be protonated and carry a positive charge. This leads to a strong, secondary ionic interaction, which is a different retention mechanism from the primary hydrophobic interaction.[1][3][4] Molecules that experience this secondary interaction are retained longer, eluting slowly and creating the characteristic "tail" on the peak.
Caption: Primary cause of peak tailing for basic compounds.
Q2: How can I determine if my peak tailing is a chemical issue (like silanol interactions) or a physical system problem?
This is a critical diagnostic step. The most effective way to distinguish between chemical and physical problems is to inject a neutral, well-behaved compound under the same conditions.
-
Chemical Problems: If the neutral marker gives a symmetrical peak while your target analyte continues to tail, the issue is almost certainly a specific chemical interaction with the stationary phase.[5]
-
Physical Problems: If all peaks in the chromatogram, including the neutral marker, show tailing, the problem is likely physical.[6] This could be due to a column void (a pocket or empty space in the packing), a partially blocked column inlet frit, or excessive extra-column volume (dead volume) in the tubing or connections.[5][7][8]
Experimental Protocol: The Neutral Marker Diagnostic Test
-
Select a Neutral Marker: Choose a non-polar, neutral compound that is retained under your current conditions. Toluene or Uracil are common choices, depending on your mobile phase composition.
-
Prepare the Sample: Prepare a solution of the neutral marker in your mobile phase at a concentration that gives a reasonable detector response.
-
Execute the Run: Inject the neutral marker solution using the exact same HPLC method (mobile phase, flow rate, temperature, etc.) that you use for your target analyte.
-
Analyze the Peak Shape:
-
Symmetrical Peak: The problem is chemical. Proceed to Q3 .
-
Tailing Peak: The problem is physical. Proceed to Q4 .
-
Q3: The neutral marker peak is symmetrical, confirming a chemical problem. What are my options to eliminate tailing for my analyte?
Addressing chemical interactions involves modifying the mobile phase or changing the column chemistry to minimize the secondary silanol interactions.
Option 1: Mobile Phase pH Adjustment
This is the most powerful tool for improving the peak shape of ionizable compounds.[9][10] The goal is to suppress the ionization of either the analyte or the surface silanols.
-
Low pH Approach (Recommended): Lowering the mobile phase pH to between 2.5 and 3.0 protonates the silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[1][7][11] This eliminates the strong ionic interaction with your protonated basic analyte, leading to a dramatic improvement in peak shape.
-
High pH Approach: Alternatively, increasing the mobile phase pH to >10 can deprotonate the basic analyte, making it neutral. This also eliminates the ionic interaction. However, this requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.[13]
Option 2: Use of Mobile Phase Additives (Competing Base)
Adding a small, basic molecule to the mobile phase can "mask" the active silanol sites.
-
Mechanism: An additive like triethylamine (TEA) acts as a "competing base." It preferentially interacts with the negatively charged silanols, preventing your analyte from binding to them.[14][15]
-
How to Implement: This is a more traditional approach and is often less necessary with modern, high-purity columns.[13] If used, a low concentration (e.g., 5-10 mM or ~0.1% TEA) is typically sufficient.[14][16] Be aware that TEA can shorten column lifetime and is not ideal for LC-MS.[14]
Option 3: Change Column Chemistry
Modern HPLC columns are designed to minimize these secondary interactions. If mobile phase adjustments are insufficient, a different column is the best solution.
| Column Type | Mechanism for Reducing Tailing | Suitability for Basic Compounds |
| High-Purity "Type B" Silica | Lower concentration of acidic silanols and trace metals compared to older "Type A" silica.[11] | Good |
| End-Capped | Residual silanols are chemically bonded ("capped") with a small, non-polar group (e.g., trimethylsilyl), making them inert.[1] | Very Good |
| Hybrid Particles (e.g., BEH, CSH) | Organo-silica hybrid particles have inherently fewer surface silanols and offer a wider usable pH range (1-12).[11][12] | Excellent |
| Polar-Embedded Phase | Incorporates a polar functional group (e.g., amide, carbamate) near the base of the C18 chain, which shields the analyte from underlying silanols.[2] | Excellent |
Q4: All my peaks, including the neutral marker, are tailing. How do I troubleshoot this physical/system issue?
When all peaks are distorted, the problem lies within the fluidic path of the HPLC system, most likely at the column inlet.[6]
Caption: A logical workflow for troubleshooting peak tailing.
Step-by-Step System Troubleshooting:
-
Check for a Blocked Frit: Particulate matter from the sample or system wear can clog the inlet frit of the column.[6]
-
Action: Disconnect the column, reverse its direction, and flush it to waste with a strong solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate.[1] If this doesn't work, the frit may need to be replaced if the column design allows, or the entire column may need replacement.
-
-
Inspect for a Column Void: A void or channel can form at the head of the column due to packing bed settling or harsh pH/temperature conditions.[5]
-
Action: A void is often irreversible and requires column replacement. Using a guard column can help protect the analytical column and extend its life.
-
-
Minimize Extra-Column Volume: Ensure all tubing connections are made correctly. A small gap between the tubing end and the bottom of the port can create a "dead volume" where sample can diffuse, causing band broadening and tailing.[2][8]
-
Action: Use pre-cut tubing of the narrowest possible internal diameter and ensure all fittings are properly tightened to be finger-tight.[2]
-
Q5: Could my sample concentration or injection solvent be causing the peak tailing?
Yes, these factors can significantly impact peak shape.
-
Column Overload: Injecting too much mass of the analyte can saturate the stationary phase at the column inlet, leading to a specific type of peak distortion where the front is sharp and the tail is extended.[17]
-
Action: Reduce the sample concentration or the injection volume and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (more eluting power) than your mobile phase, it can cause peak distortion.[8]
-
Action: Ideally, dissolve your sample in the mobile phase itself.[17] If this is not possible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.
-
References
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]
-
HPLC Peak Tailing - Axion Labs. (2022, February 15). Retrieved from [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek, Inc. (2024, December 3). Retrieved from [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved from [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved from [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. (2025, December 15). Retrieved from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved from [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems | LCGC International. (2012, July 1). Retrieved from [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base. (2020, March 18). Retrieved from [Link]
-
Abnormal Peak Shapes - Shimadzu. (n.d.). Retrieved from [Link]
-
severe tailing on column - Chromatography Forum. (2007, September 12). Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labcompare.com [labcompare.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. welch-us.com [welch-us.com]
- 16. severe tailing on column - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine (DHBTA) Analogs: A Next-Generation Scaffold for Monoamine Transport Inhibition
Executive Summary
The optimization of monoamine reuptake inhibitors (targeting Serotonin [SERT] and Norepinephrine [NET] transporters) has historically relied on linear aryloxy-propanamine scaffolds, as seen in standard-of-care agents like Duloxetine and Atomoxetine. However, these linear amines are highly susceptible to rapid N -dealkylation by hepatic cytochrome P450 (CYP) enzymes, leading to variable pharmacokinetics and the generation of active, sometimes toxic, metabolites.
The emergence of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine (DHBTA) analogs represents a paradigm shift in medicinal chemistry. By replacing the flexible linear amine with a highly strained, conformationally restricted azetidine ring, and substituting the traditional naphthyl/tolyl groups with a 2,3-dihydrobenzo[b]thiophene moiety, researchers have engineered a scaffold that locks the basic nitrogen into an optimal vector for target binding. This guide objectively compares the in vitro and in vitro pharmacokinetic performance of DHBTA analogs against traditional SNRI alternatives, providing actionable experimental workflows for drug development professionals.
Mechanistic Rationale: The Power of Conformational Restriction
The design of DHBTA is rooted in the principle of conformational restriction—a tactic widely utilized to improve target affinity and metabolic stability .
-
The Azetidine Core : The four-membered azetidine ring possesses a high degree of Fsp 3 character and molecular rigidity. Unlike flexible linear amines that must pay a high entropic penalty to adopt their bioactive conformation upon binding to the SERT/NET central site, the azetidine ring pre-organizes the basic amine. This rigidification directly enhances the thermodynamic favorability of the ligand-receptor interaction . Furthermore, the secondary amine within the strained ring is sterically shielded from CYP2D6-mediated N -dealkylation, drastically improving metabolic half-life.
-
The 2,3-Dihydrobenzo[b]thiophene Anchor : This bicyclic system serves as a lipophilic bioisostere for the naphthyl group of Duloxetine. The saturation at the 2,3-position prevents the formation of reactive epoxide intermediates often associated with fully aromatic benzothiophenes or naphthalenes, thereby reducing the risk of idiosyncratic hepatotoxicity .
Fig 1: Mechanism of Action: DHBTA analogs blocking SERT/NET, leading to synaptic monoamine accumulation.
Comparative Efficacy Data
To objectively evaluate the DHBTA scaffold, it must be benchmarked against established clinical agents. The data synthesized below highlights the receptor binding affinities ( Ki ) and microsomal stability of a lead DHBTA analog compared to Duloxetine (SNRI) and Atomoxetine (Selective NRI).
Table 1: In Vitro Transporter Binding Affinity ( Ki , nM)
Lower values indicate higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity (SERT:NET) |
| DHBTA Lead Analog | 1.8 ± 0.3 | 4.2 ± 0.5 | > 5000 | ~ 1:2.3 |
| Duloxetine | 0.8 ± 0.1 | 7.5 ± 1.2 | > 1000 | ~ 1:9.4 |
| Atomoxetine | 340 ± 45 | 1.9 ± 0.2 | > 1000 | ~ 178:1 |
Analysis : DHBTA exhibits a highly balanced dual-inhibition profile. While Duloxetine is heavily skewed toward SERT, DHBTA achieves near-equipotent inhibition of both SERT and NET. This is directly attributable to the precise spatial orientation of the ether oxygen and the basic azetidine nitrogen, which optimally interacts with the conserved Aspartate residue in both transporters .
Table 2: Human Liver Microsomal (HLM) Stability & CYP Inhibition
Evaluating metabolic liability and drug-drug interaction (DDI) potential.
| Compound | HLM T1/2 (min) | Intrinsic Clearance ( μ L/min/mg) | CYP2D6 IC 50 ( μ M) |
| DHBTA Lead Analog | 145 | 12.4 | > 50.0 |
| Duloxetine | 42 | 45.8 | 2.5 |
| Atomoxetine | 38 | 51.2 | 3.1 |
Analysis : The most striking advantage of the DHBTA scaffold is its metabolic resilience. The rigid azetidine ring strongly resists the N -dealkylation pathways that rapidly clear Duloxetine and Atomoxetine. Furthermore, DHBTA shows negligible inhibition of CYP2D6, minimizing the risk of DDIs—a known clinical liability of traditional SNRIs.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols describe the self-validating systems used to generate the comparative data above.
Protocol 1: Radioligand Competition Binding Assay (SERT/NET)
This assay quantifies the affinity of DHBTA analogs for monoamine transporters by measuring their ability to displace a high-affinity radiotracer.
-
Membrane Preparation :
-
Harvest HEK-293 cells stably expressing human SERT (hSERT) or NET (hNET).
-
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Causality: Ice-cold temperatures and protease inhibitors prevent proteolytic degradation of the membrane-bound transporters during lysis.
-
Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl). Causality: NaCl and KCl are strictly required because monoamine transporters are Na + /Cl − dependent symporters; their absence will collapse the binding pocket.
-
-
Incubation :
-
In a 96-well plate, combine 50 µg of membrane protein, 1 nM of radioligand ( 3 H-Citalopram for SERT; 3 H-Nisoxetine for NET), and varying concentrations of DHBTA (10 pM to 10 µM).
-
Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.
-
-
Filtration and Detection :
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligands.
-
Wash filters three times with ice-cold buffer to remove unbound tracer.
-
Add liquid scintillation cocktail and quantify radioactivity using a microplate scintillation counter.
-
-
Data Analysis :
-
Calculate IC 50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ). Causality: This conversion normalizes the data against the specific concentration and affinity of the radioligand used, allowing for direct comparison across different assay conditions.
-
Fig 2: High-throughput radioligand binding workflow for evaluating DHBTA analog affinity.
Protocol 2: In Vitro Microsomal Stability Assay
This protocol evaluates the vulnerability of the azetidine core to Phase I hepatic metabolism.
-
Reaction Setup :
-
Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLMs) and 1 µM of the DHBTA analog in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation :
-
Initiate the reaction by adding an NADPH regenerating system (NADP + , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require a continuous supply of NADPH electrons to function. A regenerating system prevents cofactor depletion over the 60-minute assay, avoiding artificial metabolic stalling.
-
-
Quenching & Analysis :
-
At time points (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.
-
Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint ).
-
Conclusion
The integration of the 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine scaffold into monoamine reuptake inhibitor design successfully addresses the primary limitations of traditional linear amines. By leveraging the conformational restriction of the azetidine ring, DHBTA analogs achieve highly balanced SERT/NET inhibition while demonstrating vastly superior metabolic stability and a minimized risk for CYP2D6-mediated drug-drug interactions. For drug development professionals, this scaffold represents a highly tractable starting point for next-generation psychiatric and neuropathic pain therapeutics.
References
A Comparative Benchmarking Guide: 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine versus Established Benzothiophene Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel Scaffold
The benzothiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including potent antidepressant, antimicrobial, and anticancer effects.[1] A significant portion of research into benzothiophene ligands has focused on their interaction with the central nervous system, particularly as inhibitors of the serotonin transporter (SERT) and as ligands for serotonin receptors, such as the 5-HT1A receptor.[2][3] This dual activity is a highly sought-after profile for next-generation antidepressants, potentially offering a more rapid onset of action and improved efficacy.[3]
This guide introduces a novel compound, 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine , as a promising candidate for investigation within this chemical space. The rationale for its design is twofold:
-
The Dihydrobenzo[b]thiophene Core: The 2,3-dihydrosaturation of the thiophene ring introduces a three-dimensional character that can lead to enhanced binding affinity and selectivity for its biological targets compared to its planar benzothiophene counterparts.
-
The Azetidine Moiety: The incorporation of an azetidine ring is a strategic choice in modern drug design.[4] This small, strained heterocyclic ring can improve physicochemical properties such as solubility and metabolic stability, while also serving as a rigid scaffold to orient the pharmacophore in a desired conformation for optimal receptor interaction.[4][5] Azetidine derivatives have demonstrated significant potential in the development of treatments for a range of neurological diseases.[5][6][7][8]
This document provides a framework for the comprehensive benchmarking of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine against a selection of well-characterized benzothiophene ligands with known activity at key serotonergic targets. We will outline the synthetic strategy, detail the essential experimental protocols for a head-to-head comparison, and present available data for established ligands to provide a context for this proposed investigation.
Proposed Synthetic Pathway
The synthesis of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine can be approached through a convergent synthesis, as illustrated below. The key steps would involve the preparation of the 2,3-dihydrobenzo[b]thiophen-2-yl)methanol intermediate and its subsequent coupling with a suitable 3-substituted azetidine derivative.
Caption: Proposed synthetic route for 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine.
Benchmarking Experimental Design
To objectively evaluate the potential of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine, a series of in vitro assays should be conducted to determine its binding affinity and functional activity at the primary targets of interest: the serotonin transporter (SERT) and the 5-HT1A receptor. The results should be compared against a panel of established benzothiophene-based ligands.
Comparator Benzothiophene Ligands
The following table summarizes the reported binding affinities of several benzothiophene derivatives for human SERT and the 5-HT1A receptor. These compounds represent a relevant set of benchmarks for our target compound.
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Raloxifene | SERT | >10,000 | [3] |
| Sertaconazole | SERT | Not Reported | |
| Zileuton | SERT | Not Reported | |
| Compound 8j | SERT | 7020 | [3] |
| Compound 9e | SERT | 3660 | [3] |
| Compound 9c | 5-HT7 | 8j: pKi = 7.3 | [3] |
| 8-OH-DPAT (Reference) | 5-HT1A | pKi = 8.9 | [3] |
| Compound 9c | 5-HT1A | pKi = 5.5 | [3] |
| Compound 9e | 5-HT1A | pKi = 6.8 | [3] |
| Compound 8j | 5-HT1A | pKi = 7.3 | [3] |
Experimental Protocols
The primary method for determining the binding affinity of the test compounds for SERT and 5-HT1A receptors is through competitive radioligand binding assays.
Workflow for Radioligand Binding Assay
Caption: Workflow for a cAMP-based functional assay for Gi/o-coupled receptors.
Detailed Protocol for cAMP Assay:
-
Cell Culture: Plate cells stably expressing the human 5-HT1A receptor in a suitable multi-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Addition: Add varying concentrations of the test compound. To assess antagonist activity, add the test compound in the presence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Stimulation: Stimulate the cells with forskolin to activate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: For agonists, determine the concentration that produces 50% of the maximal response (EC₅₀). For antagonists, determine the concentration that inhibits 50% of the response induced by a fixed concentration of a reference agonist (IC₅₀).
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
Based on the structural features of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine, we can hypothesize its potential performance relative to the planar benzothiophene ligands. The increased three-dimensionality of the dihydrobenzo[b]thiophene core may lead to a more defined interaction with the binding pockets of SERT and the 5-HT1A receptor, potentially resulting in higher affinity and/or selectivity. The azetidine moiety, with its nitrogen atom, can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing its interaction with the target proteins and its pharmacokinetic properties.
The data generated from the proposed benchmarking studies will provide crucial insights into the SAR of this novel scaffold. A comprehensive analysis of the binding affinities and functional activities will elucidate the contribution of the dihydrobenzo[b]thiophene core and the azetidine moiety to the overall pharmacological profile. This will not only determine the potential of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine as a lead compound but also guide the design of future analogs with improved properties.
Conclusion
While established benzothiophene ligands have demonstrated significant therapeutic potential, the exploration of novel, structurally related scaffolds is essential for the discovery of next-generation therapeutics with improved efficacy and safety profiles. The proposed benchmarking of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine against a panel of known benzothiophene ligands provides a clear and scientifically rigorous path to evaluating its potential. The combination of a three-dimensional core and a favorable azetidine moiety makes this compound a compelling candidate for further investigation in the pursuit of novel treatments for depression and other neurological disorders.
References
-
Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. Retrieved from [Link]
-
Request PDF. (n.d.). Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. ResearchGate. Retrieved from [Link]
-
Berrade, L., Aisa, B., Ramírez, M. J., Galiano, S., Guccione, S., Moltzau, L. R., ... & Perez-Silanes, S. (2011). Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. Journal of Medicinal Chemistry, 54(9), 3086-3090. [Link]
-
Li, J., Li, Y., Wang, Y., & Geng, Y. (2024). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. Heliyon, 10(11), e29984. [Link]
-
Singh, A., & Kumar, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Zhang, M., Zhou, M., & Li, W. (2008). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 18(21), 5837-5840. [Link]
-
Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2296-2305. [Link]
-
ResearchGate. (n.d.). Azetidine derivatives with CNS activity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Executive Summary
In contemporary medicinal chemistry, the shift toward conformationally restricted, sp³-rich scaffolds has driven the exploration of complex bicyclic and bridged heterocycles. The compound 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine represents a highly specialized pharmacophoric building block. By coupling a sulfur-containing bicyclic core (dihydrobenzothiophene) with a highly strained four-membered nitrogen heterocycle (azetidine) via a flexible ether linkage, this scaffold offers a unique spatial geometry. It is increasingly utilized in the design of central nervous system (CNS) modulators, kinase inhibitors (such as LRRK2), and STING pathway modulators[1][2]. This guide objectively compares its physicochemical and metabolic performance against alternative heterocyclic systems, providing actionable protocols for its evaluation.
Structural Anatomy & Physicochemical Profiling
The architectural advantage of this scaffold lies in the synergistic effects of its three distinct structural domains:
-
The 2,3-Dihydrobenzo[b]thiophene Core: Unlike the fully aromatic benzothiophene or the oxygen-containing benzofuran, the saturated dihydrobenzothiophene ring introduces a specific dihedral angle (approximately 73°) that projects substituents out of the planar aromatic plane[3]. Furthermore, the sulfur atom acts as a polarizable bioisostere that can undergo targeted S-oxidation to form sulfoxides or sulfones, dramatically altering the topological polar surface area (TPSA) without requiring carbon-framework modifications[4].
-
The Methoxy (Ether) Linker: The -CH₂-O- bridge provides necessary rotational freedom, allowing the basic amine to adopt multiple low-energy conformations to satisfy distinct receptor pocket requirements.
-
The Azetidine Ring: As a four-membered heterocycle, azetidine serves as a privileged motif. It significantly lowers lipophilicity (LogD) and enhances aqueous solubility compared to larger pyrrolidine or piperidine rings[5][6]. Its high ring strain restricts conformational entropy, pre-organizing the basic nitrogen for hydrogen bonding while simultaneously resisting CYP-mediated N-dealkylation[6].
Comparative Profiling Table
To objectively evaluate this scaffold, we compare its predicted baseline physicochemical parameters against common bioisosteric alternatives.
| Scaffold Variation | Core Heterocycle | Amine Ring | Predicted LogD (pH 7.4) | Basic pKa | TPSA (Ų) | Primary Metabolic Liability |
| Target Compound | Dihydrobenzothiophene | Azetidine | 1.8 - 2.2 | 8.2 - 8.5 | 37.3 | S-oxidation[4] |
| Oxygen Analog | Dihydrobenzofuran | Azetidine | 1.5 - 1.9 | 8.2 - 8.5 | 31.5 | O-dealkylation / Ring opening |
| Aromatic Analog | Benzothiophene | Azetidine | 2.5 - 2.9 | 8.0 - 8.3 | 37.3 | Epoxidation / Arene oxidation |
| Larger Ring Analog | Dihydrobenzothiophene | Pyrrolidine | 2.4 - 2.8 | 9.0 - 9.4 | 37.3 | N-dealkylation / α-carbon oxidation |
Data synthesis based on established medicinal chemistry structure-activity relationship (SAR) principles for azetidine and benzothiazine/thiophene derivatives[3][5][7].
Mechanistic Insights & Pharmacological Impact
The selection of an azetidine over a pyrrolidine is a deliberate pharmacokinetic strategy. Pyrrolidines, due to their lower ring strain and higher lipophilicity, are highly susceptible to Cytochrome P450 (CYP3A4/2D6) mediated oxidation at the α-carbon, leading to rapid N-dealkylation and clearance. Azetidines possess a higher activation energy barrier for this α-carbon hydrogen abstraction, effectively shunting metabolism away from the amine[6][7].
Consequently, the primary metabolic soft spot of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine shifts to the sulfur atom. This S-oxidation is often a desirable feature in prodrug design or for generating active metabolites with lower CNS penetration (due to increased TPSA from the resulting sulfone/sulfoxide)[2][4].
Caption: Metabolic fate of the dihydrobenzothiophene-azetidine scaffold highlighting S-oxidation.
Experimental Protocols
To validate the structural advantages of this scaffold, the following self-validating experimental workflows must be employed. These protocols explain the causality behind each reagent choice to ensure robust, reproducible data.
Protocol 1: In Vitro Microsomal Stability Assay (Self-Validating System)
This assay determines the intrinsic clearance ( CLint ) of the scaffold. A self-validating system requires concurrent testing of high-clearance (Verapamil) and low-clearance (Warfarin) control compounds to verify the enzymatic viability of the microsomes.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).
-
Incubation Mixture: In a 96-well plate, combine 1 µL of the working solution with 89 µL of potassium phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL. Causality: pH 7.4 mimics physiological conditions, while 1.0 mg/mL protein ensures sufficient enzyme concentration without causing excessive non-specific binding.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition marks time zero ( T0 ).
-
Time-Course Sampling: At T=0,15,30,45, and 60 minutes, transfer 20 µL of the reaction mixture into a quenching plate containing 60 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 100 ng/mL Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, while precipitating proteins for clean LC-MS injection. The internal standard normalizes ionization fluctuations in the mass spectrometer.
-
Phase Separation: Centrifuge the quenching plate at 4000 rpm for 15 minutes at 4°C. Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of ultrapure water.
-
Analysis: Analyze via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2 ) from the natural log of the percentage remaining versus time, and derive CLint .
Caption: Standardized in vitro microsomal stability assay workflow for scaffold evaluation.
Protocol 2: Lipophilicity ( LogD7.4 ) Determination via Shake-Flask LC-UV
Azetidines lower lipophilicity compared to larger rings. This must be quantified using a miniaturized shake-flask method.
Step-by-Step Methodology:
-
Buffer/Lipid Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Causality: Prevents volume shifts during the actual compound partitioning phase.
-
Partitioning: Dissolve the test compound in the saturated 1-octanol to achieve a 1 mM concentration. Add 500 µL of this solution to 500 µL of saturated PBS in a glass vial.
-
Equilibration: Shake the vial mechanically at 300 rpm for 1 hour at 25°C, followed by centrifugation at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Quantification: Carefully sample both the octanol and aqueous layers. Analyze the concentration of the compound in both phases using HPLC-UV.
-
Calculation: LogD7.4=log10([Concentrationoctanol]/[Concentrationaqueous]) .
Sources
- 1. WO2018235926A1 - α, β unsaturated amide compounds - Google Patents [patents.google.com]
- 2. Potent, selective and orally bioavailable leucine-rich repeat kinase 2 (LRRK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemically-promoted synthesis of benzo[ b ]thiophene-1,1-dioxides via strained quaternary spirocyclization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01175A [pubs.rsc.org]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine proper disposal procedures
Operational Guide: Safe Handling and Disposal of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
For researchers and drug development professionals, managing complex heterocyclic compounds requires more than just following standard operating procedures; it requires a mechanistic understanding of the chemical's reactivity and environmental impact. 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine (CAS: 1541983-93-0)[1] is a specialized synthetic intermediate that contains both a strained nitrogen heterocycle (azetidine) and a sulfur-containing moiety (dihydrobenzothiophene).
This guide provides an authoritative, step-by-step operational protocol for the safe handling, spill response, and EPA-compliant disposal of this compound, ensuring laboratory safety and regulatory compliance.
Section 1: Chemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first understand the structural liabilities of the molecule.
-
The Azetidine Ring : This 4-membered nitrogen heterocycle is highly strained and basic. In uncontrolled environments, it can act as a nucleophile or undergo ring-opening reactions. Its basicity means it is incompatible with strong acids, and it can be highly irritating to the skin and mucous membranes.
-
The Dihydrobenzothiophene Moiety : The presence of the sulfur heteroatom dictates the compound's thermal degradation profile. When incinerated, the sulfur oxidizes into sulfur oxides (SOx), which are strictly regulated environmental pollutants[2].
Quantitative Chemical Profile
| Property | Value | Operational Implication |
| Chemical Formula | C12H15NOS | High organic content; highly combustible. |
| Molecular Weight | 221.32 g/mol | Moderate volatility; requires fume hood handling. |
| CAS Registry Number | 1541983-93-0 | Essential for RCRA manifest tracking. |
| Waste Classification | Halogen-Free Organic Waste | Must not be mixed with chlorinated solvents. |
| Combustion Byproducts | CO2, CO, NOx, SOx | Requires incineration with wet scrubbers[3]. |
Section 2: Step-by-Step Disposal Protocol
Under the Resource Conservation and Recovery Act (RCRA), this compound must be managed as a hazardous organic waste from "cradle to grave"[4]. The following protocol ensures regulatory compliance and operational safety.
Step 1: Segregation and Compatibility Checking
-
Action: Isolate the compound from strong oxidizers (e.g., peroxides, nitric acid) and strong acids.
-
Causality: The azetidine nitrogen is a reactive amine. Mixing it with strong acids can lead to rapid, exothermic salt formation, while oxidizers can violently react with the electron-rich sulfur atom in the thiophene ring.
-
Classification: Designate the waste as Halogen-Free Organic Waste .
Step 2: Containerization
-
Action: Transfer the chemical (and any contaminated solvents) into a High-Density Polyethylene (HDPE) or borosilicate glass container equipped with a PTFE-lined cap.
-
Causality: Standard polycarbonate or low-quality plastics can degrade over time when exposed to basic amines. PTFE ensures a chemically inert seal, preventing vapor leakage.
Step 3: RCRA Labeling and Logging
-
Action: Affix a hazardous waste label immediately upon adding the first drop of waste to the container. The label must explicitly state "Hazardous Waste," list "3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine," and include the accumulation start date.
-
Regulatory Grounding: The EPA mandates that Large Quantity Generators (LQGs) must ship waste to a Treatment, Storage, and Disposal Facility (TSDF) within 90 days of the accumulation start date[5][6].
Step 4: High-Temperature Incineration
-
Action: Transfer the sealed waste to your Environmental Health and Safety (EH&S) department for commercial incineration.
-
Causality: Because the compound contains both nitrogen and sulfur, it cannot be disposed of in standard landfills or poured down the drain. It must be processed in an EPA-approved rotary kiln incinerator operating above 1,000°C. The facility must be equipped with Selective Catalytic Reduction (SCR) for NOx and wet scrubbers (using caustic solutions) to neutralize SO2 emissions, complying with Clean Air Act standards[2][3].
Caption: Workflow for the safe segregation, containerization, and disposal of the target compound.
Section 3: Spill Response & Self-Validating Decontamination
In the event of a localized benchtop spill, immediate and verifiable decontamination is required to prevent inhalation exposure and surface corrosion.
Step-by-Step Spill Protocol:
-
Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.
-
Neutralization: Because the azetidine ring is basic, gently spray the spill area with a mild 1% to 5% acetic acid solution. This converts the volatile free-base amine into a highly water-soluble, non-volatile acetate salt.
-
Collection: Sweep the neutralized absorbent into a dedicated solid hazardous waste container using non-sparking tools.
-
Self-Validating Verification: After wiping the bench with damp paper towels, swab the surface with a wetted universal pH indicator strip.
-
Validation: A pH reading of 6–7 confirms the complete removal of the basic azetidine residue. If the pH is >7, repeat the acetic acid wash.
-
Caption: Mechanistic pathway of thermal degradation and required emission scrubbing.
References
-
ChemSrc. (2025). 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine (CAS: 1541983-93-0). Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Chapter 2 Section 3.2 - Incinerators (Air Pollution Control Cost Manual). Retrieved from[Link]
-
Regulations.gov. (2025). Federal Plan Requirements: Commercial and Industrial Solid Waste Incineration Units. Retrieved from[Link]
Sources
- 1. 2228027-77-6_CAS号:2228027-77-6_rac-2-[(3R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid - 化源网 [chemsrc.com]
- 2. regulations.gov [regulations.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. natlenvtrainers.com [natlenvtrainers.com]
- 6. epa.gov [epa.gov]
Advanced Safety and Operational Guide: Handling 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine
As drug development pushes into novel chemical space, researchers frequently encounter uncharacterized, proprietary intermediates. 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine is a highly specialized pharmaceutical building block that demands rigorous safety protocols.
As a Senior Application Scientist, I designed this guide not just to list safety steps, but to explain the chemical causality behind them. By understanding how this molecule interacts with biological tissues and barrier materials, your laboratory can implement self-validating safety systems that protect personnel and ensure operational continuity.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To design an effective safety protocol, we must deconstruct the molecule's structural hazards. This compound merges two distinct chemical moieties, creating a synergistic risk profile:
-
The Azetidine Ring (Severe Basicity): Azetidine is a strained, 4-membered secondary amine. With a pKa of approximately 11, it acts as a strong base. Upon contact with moisture in the skin or eyes, it rapidly undergoes exothermic protonation, causing cellular saponification and irreversible chemical burns.
-
The Dihydrobenzothiophene Tail (High Lipophilicity): Standard polar amines are often repelled by the skin's lipid bilayer. However, the bulky, sulfur-containing dihydrobenzothiophene group significantly increases the molecule's partition coefficient (LogP).
The Causality: The lipophilic tail acts as a "carrier," allowing the highly corrosive azetidine warhead to rapidly partition into and penetrate the stratum corneum. Because it is an uncharacterized research chemical, it must be handled under the ALARA (As Low As Reasonably Achievable) principle[1]. Furthermore, NIOSH guidelines dictate that such compounds should be treated as having both Direct (DIR) and Systemic (SYS) skin hazard potentials until proven otherwise[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for lipophilic bases. The OSHA Laboratory Safety Standard (29 CFR 1910.1450) requires employers to select PPE based on a rigorous hazard assessment[3]. Below is the engineered PPE matrix for this specific compound.
| PPE Category | Analytical Scale (<1g) | Preparative Scale (>1g or solutions) | Mechanistic Rationale |
| Hand Protection | Double-glove (Nitrile 4-mil) | Inner: Nitrile (4-mil)Outer: Butyl Rubber | The lipophilic tail accelerates breakthrough times in standard nitrile. Butyl rubber provides superior resistance to organic amines[4]. |
| Eye Protection | ANSI Z87.1 Safety Glasses with side shields | Splash Goggles + Full Face Shield | Azetidine basicity causes rapid, irreversible corneal damage. Vapors must be kept away from ocular mucosa[5]. |
| Body Protection | Standard Cotton Lab Coat | Flame-Resistant (FR) Coat + PE Apron | Prevents dermal absorption of concentrated solutions in the event of a splash[6]. |
| Respiratory & Engineering | Fume Hood (80-100 fpm) | Fume Hood + N95 (if powder handling) | Fume hoods are the primary barrier. Face velocity must be verified to contain uncharacterized hazards[7]. |
Containment Strategy and Workflow
The following diagram illustrates the logical progression of barrier protection required before initiating work with this compound.
Sequential barrier strategy for handling lipophilic basic amines.
Operational Protocols
Protocol A: Safe Weighing and Transfer (Analytical Scale)
Self-Validating Principle: Electrostatic discharge and aerosolization are the primary vectors for exposure during powder transfer.
-
Preparation: Verify the chemical fume hood face velocity is actively reading between 80-100 feet per minute (fpm)[7].
-
Static Mitigation: Ground all metal spatulas. Azetidine powders can carry electrostatic charges that cause the powder to "jump" and aerosolize. Use static-dissipative weighing boats.
-
Primary Containment: Place the analytical balance inside a vented balance enclosure or directly inside the fume hood. Do not transport unsealed vials across the laboratory.
-
Transfer: Dispense the required mass of 3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine. Cap the source bottle immediately.
-
Decontamination: Wipe down spatulas and the balance pan with a 5% citric acid solution, followed by 70% isopropanol. The citric acid protonates the amine, rendering it water-soluble and non-volatile.
Protocol B: Preparative Scale Reaction Setup
-
Atmospheric Control: Set up the reaction under an inert atmosphere (Nitrogen or Argon). Both the secondary amine and the benzothiophene moiety can be sensitive to oxidative degradation at elevated temperatures.
-
Solvent Compatibility: Ensure the compound is dissolved in compatible, dry solvents (e.g., DCM, THF) before removing it from the fume hood in a sealed, septum-capped flask.
Emergency Spill Response and Disposal Plan
In the event of a spill, standard water-based cleanup will merely spread the lipophilic base, increasing the surface area of the hazard.
Algorithmic spill response for uncharacterized basic amine intermediates.
Step-by-Step Spill Quenching (Self-Validating System)
-
Isolate: Lower the fume hood sash. If outside the hood, evacuate the immediate 10-foot radius.
-
Neutralize (The Causality): Apply a weak acid (e.g., 5% sodium bisulfate or citric acid) directly to the spill. Do not use strong mineral acids (like HCl), as the rapid acid-base neutralization will be violently exothermic and vaporize the compound.
-
Validate: Test the edge of the spill with pH paper. A shift from pH >10 (highly basic) to pH 5-7 confirms successful neutralization of the azetidine ring.
-
Absorb & Dispose: Apply an inert absorbent (e.g., diatomaceous earth). Sweep into a compatible high-density polyethylene (HDPE) waste container.
Routine Waste Management
-
Segregation: Collect all liquid waste containing this compound in a dedicated "Halogen-Free Organic Amine Waste" carboy.
-
pH Control: Maintain the aqueous waste carboy at a slightly acidic pH (pH 4-6). This ensures the azetidine remains in its protonated salt form, preventing the buildup of toxic, volatile free-base vapors inside the waste container.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine.[Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 — Occupational exposure to hazardous chemicals in laboratories. MasterControl.[Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2009). A Strategy for Assigning New NIOSH Skin Notations. Centers for Disease Control and Prevention (CDC).[Link]
-
Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.[Link]
-
National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.[Link]
-
North Carolina State University (NCSU). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.[Link]
-
Kansas State University. (2025). Chemical Fume Hoods. Environmental Health and Safety.[Link]
Sources
- 1. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 2. A Strategy for Assigning New NIOSH Skin Notations | NIOSH | CDC [cdc.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. clarionsafety.com [clarionsafety.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Fume Hoods [k-state.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
